
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a coumarin core, which is a benzopyrone derivative, and a dibutylamino group attached via a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride typically involves multiple steps
Coumarin Core Synthesis: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Dibutylamino Group: The dibutylamino group is introduced via nucleophilic substitution. This step involves the reaction of the coumarin derivative with dibutylamine in the presence of a suitable base.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin core can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin core can be reduced to form a dihydrocoumarin derivative.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 4-keto-8-methylcoumarin derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
科学的研究の応用
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its unique photophysical properties.
Biology: Employed in biological assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Hydroxycoumarin: A simpler coumarin derivative with anticoagulant properties.
7-Hydroxycoumarin: Known for its fluorescent properties and used in various assays.
Warfarin: A well-known anticoagulant that is structurally related to coumarin derivatives.
Uniqueness
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This makes it suitable for applications where other coumarin derivatives may not be effective.
特性
CAS番号 |
1564-91-6 |
|---|---|
分子式 |
C23H35ClN2O4 |
分子量 |
439.0 g/mol |
IUPAC名 |
dibutyl-[4-[(4-hydroxy-8-methyl-2-oxochromene-3-carbonyl)amino]butyl]azanium;chloride |
InChI |
InChI=1S/C23H34N2O4.ClH/c1-4-6-14-25(15-7-5-2)16-9-8-13-24-22(27)19-20(26)18-12-10-11-17(3)21(18)29-23(19)28;/h10-12,26H,4-9,13-16H2,1-3H3,(H,24,27);1H |
InChIキー |
FPDTUTXSEICOIS-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+](CCCC)CCCCNC(=O)C1=C(C2=CC=CC(=C2OC1=O)C)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


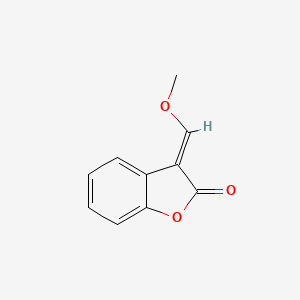
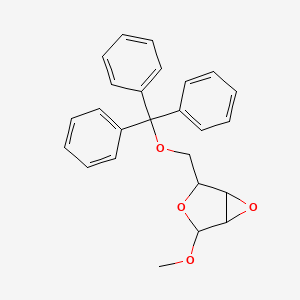
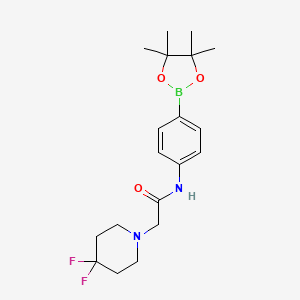
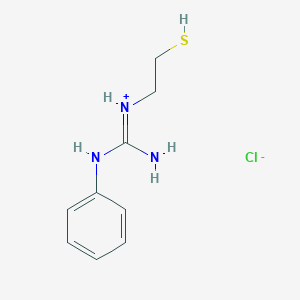
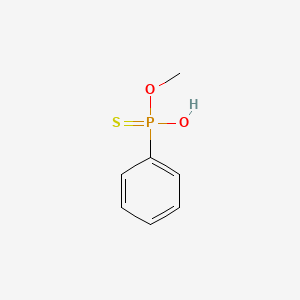

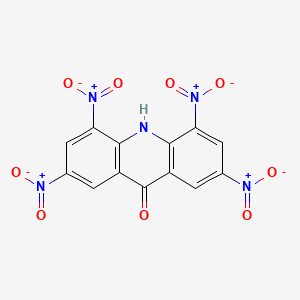
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
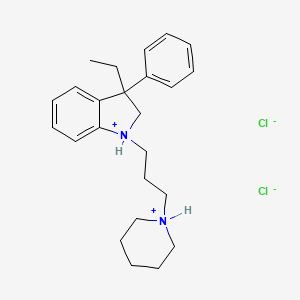
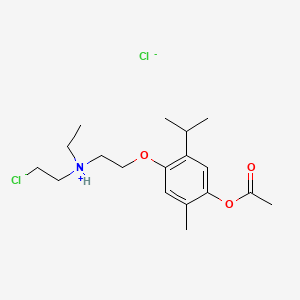
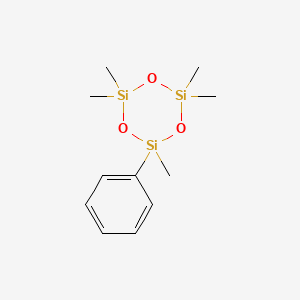
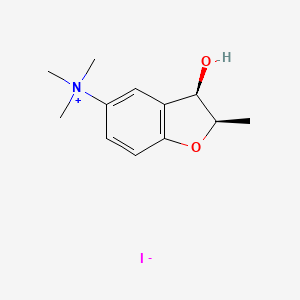
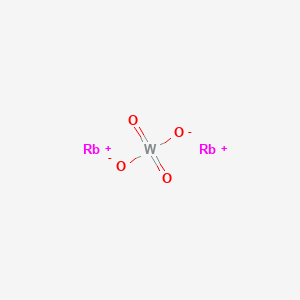
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
